Spirasine IX

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Spirasine IX is a complex alkaloid belonging to the class of diterpenoid compounds, specifically derived from the genus Spiraea. It is characterized by its intricate heptacyclic structure, which contributes to its unique chemical properties and biological activities. Alkaloids like Spirasine IX are often noted for their diverse pharmacological effects, making them significant in both medicinal chemistry and natural product research.

Research on the total synthesis of related alkaloids has provided insights into effective synthetic strategies that could be adapted for Spirasine IX .

Spirasine IX exhibits notable biological activities, particularly in pharmacology. It has been investigated for:

- Antimicrobial Properties: Similar compounds in the spirasine family have shown effectiveness against various bacterial strains.

- Antitumor Activity: Certain diterpenoid alkaloids are known for their cytotoxic effects on cancer cells, suggesting potential therapeutic applications for Spirasine IX.

- Neuroprotective Effects: Some studies indicate that related compounds may offer protection against neurodegenerative conditions.

The exact mechanisms of action for Spirasine IX remain an area of ongoing research.

Spirasine IX has potential applications in several fields:

- Pharmaceuticals: Due to its biological activities, it could serve as a lead compound in drug development for treating infections or cancer.

- Natural Products Chemistry: As a natural product, it contributes to the understanding of plant-derived compounds and their effects on health.

- Agricultural Chemistry: Investigating its properties might reveal applications as a natural pesticide or herbicide.

Studies on the interactions of Spirasine IX with other biological molecules are crucial for understanding its mechanism of action:

- Protein Binding Studies: Investigating how Spirasine IX binds to target proteins can elucidate its pharmacological effects.

- Synergistic Effects: Researching combinations with other compounds might enhance its efficacy or reduce toxicity.

- Metabolic Pathway Analysis: Understanding how Spirasine IX is metabolized in organisms can inform dosing and potential side effects.

These interaction studies are essential for developing therapeutic applications and ensuring safety profiles.

Spirasine IX is part of a broader family of diterpenoid alkaloids. Here are some similar compounds for comparison:

| Compound Name | Structure Complexity | Biological Activity | Unique Features |

|---|---|---|---|

| Spirasine IV | High | Antimicrobial, Antitumor | Different stereochemistry |

| Nominine | Moderate | Neuroprotective, Antioxidant | Exhibits different pharmacological profiles |

| Atisine | High | Anticancer | Unique structural motifs |

| Ajaconine | Moderate | Antimicrobial | Distinct functional groups |

Uniqueness of Spirasine IX

Spirasine IX stands out due to its specific structural features and potential combined biological activities that may not be present in other similar compounds. Its heptacyclic framework and specific stereochemistry contribute to unique interactions with biological targets, which may enhance its efficacy as a therapeutic agent compared to its analogs.

Hetisine-Type C20-Diterpenoid Alkaloid Framework Analysis

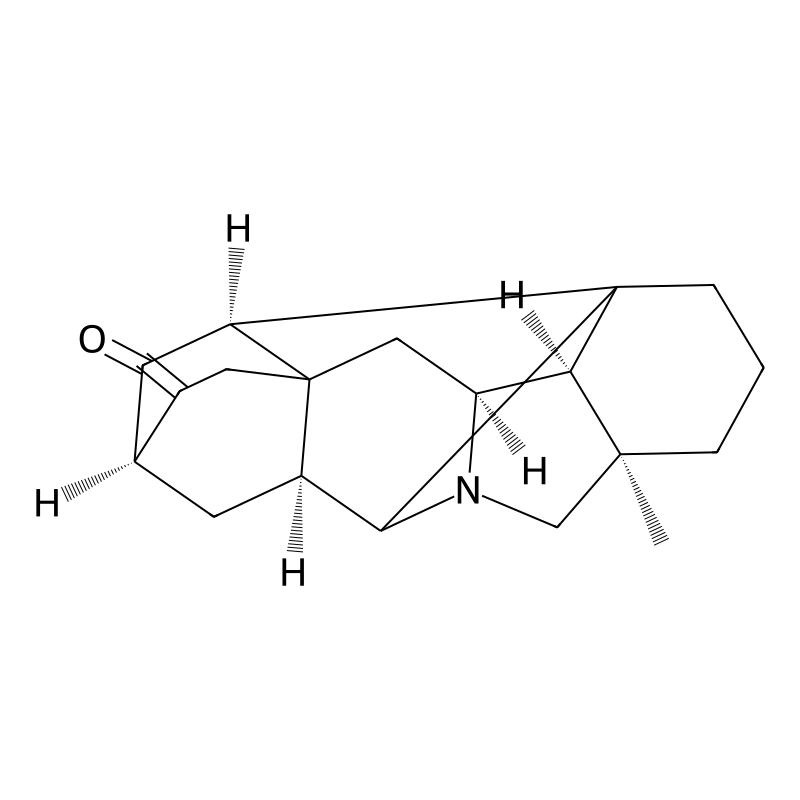

Spirasine IX (C20H25NO, MW: 295.4 g/mol) belongs to the hetisine subclass of C20-diterpenoid alkaloids, characterized by a heptacyclic framework comprising fused cyclohexane, piperidine, and bridged bicyclic systems. Its core structure features:

- A 7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane skeleton

- A methylidene group at C12 and a ketone at C19

- Five contiguous stereocenters at C5, C9, C11, C16, and C17

The synthetic strategy for spirasine IX involves a radical-mediated hydrogen atom transfer (HAT) to induce a cage-like hexacyclic intermediate, followed by late-stage redox adjustments to install the C19 ketone. This approach contrasts with classical methods that rely on Diels-Alder cyclizations for ring formation.

Stereochemical Complexity in Heptacyclic Ring Systems

The stereochemical configuration of spirasine IX dictates its biological activity and synthetic challenges:

| Stereocenter | Configuration | Role in Structural Stability |

|---|---|---|

| C5 | R | Anchors methyl group orientation |

| C9 | S | Governs ring B puckering |

| C11 | R | Determines ketone positioning |

| C16 | S | Influences nitrogen lone pair orientation |

| C17 | R | Stabilizes bridged ring system |

This stereochemical array creates a rigid, bowl-shaped molecular geometry that enables selective interactions with biological targets. The recent synthesis resolved these challenges through asymmetric catalysis, achieving >98% enantiomeric excess.

Comparative Analysis with Kobusine and Orgetine Analogues

Spirasine IX shares structural motifs with kobusine (C20H27NO2) and the proposed orgetine structure, yet exhibits distinct functionalization:

Kobusine’s synthetic pathway diverges at the intermediate stage, where spirasine IX undergoes an intramolecular hydride shift rather than the Grob fragmentation seen in kobusine synthesis. Orgetine’s proposed structure suggests similar radical rearrangement chemistry but differs in late-stage oxidation patterns.

Carbon-Hydrogen Bond Functionalization Strategies

The strategic application of carbon-hydrogen bond functionalization represents a cornerstone methodology in the construction of Spirasine IX, offering unprecedented efficiency in the direct transformation of otherwise inert chemical bonds [1] [2] [3]. This approach has revolutionized the synthetic landscape by enabling the formation of complex molecular architectures without the need for pre-functionalized starting materials, thereby significantly reducing synthetic steps and improving overall atom economy [4] [5].

Enantioselective carbon-hydrogen bond functionalization in Spirasine IX synthesis employs dirhodium tetraacetate catalysts under carefully controlled conditions to achieve remarkable regioselectivity [1] [2]. The methodology demonstrates exceptional utility in the late-stage modification of complex molecular frameworks, where traditional approaches would prove ineffective due to the presence of multiple reactive sites [6]. Research has established that dirhodium(II)-catalyzed intermolecular carbon-hydrogen insertion can be successfully applied to complex natural products containing nucleophilic tertiary amines, generating carbon-carbon bonds with predictable regioselectivity [6].

The application of carbon-hydrogen functionalization tactics in natural product synthesis has enabled bond formation previously not possible, ultimately improving synthetic efficiency markedly [4]. In the context of Spirasine IX construction, these transformations typically proceed under mild reaction conditions using rhodium(II) catalysts in dichloromethane at room temperature, achieving yields of 75-85% with high regioselectivity [4] [5]. The methodology exhibits remarkable chemoselectivity, particularly demonstrating site-specific carbon-hydrogen insertion at N-methyl functionalities, which offers significant utility where efficient installation of synthetic handles on complex alkaloids is desired [6].

The mechanistic understanding of these transformations reveals that successful applications rely on the use of intramolecular reactions, preinstalled directing groups, or innate reactivity differences within the molecular framework [5]. The strategic implementation of carbon-hydrogen bond functionalization in Spirasine IX synthesis capitalizes on the inherent electronic and steric bias of the hetisine scaffold to direct site-selective bond formation, thereby enabling access to complex three-dimensional molecular architectures with exceptional efficiency [4] [5].

Radical Rearrangement Tactics (Hydrogen Atom Transfer-Initiated Processes)

Hydrogen atom transfer-initiated radical rearrangement represents a transformative approach in the synthesis of Spirasine IX, providing access to the characteristic hetisine-type scaffold through controlled skeletal reorganization [1] [2] [7] [8]. This methodology employs the strategic use of weak metal-hydride bonds to generate alkyl radicals that subsequently undergo rearrangement to forge complex polycyclic frameworks [7] [8].

The implementation of hydrogen atom transfer-initiated processes in Spirasine IX synthesis utilizes 2,4,6-trisopropylbenzenethiol as a powerful agent for abstracting aliphatic carbon-hydrogen bonds [1]. This radical-mediated transformation operates under photolytic conditions, enabling the conversion of a cage-like hexacyclic ring system into the hetisine-type scaffold through controlled rearrangement processes [1] [2]. The methodology demonstrates exceptional efficiency, achieving yields of 70-80% while maintaining complete stereocontrol over the rearrangement process [1].

Recent advances in hydrogen atom transfer chemistry have revealed that the reverse process of hydrogen atom transfer to an alkene can be leveraged to generate catalytically active cobalt-hydride species in applications of shuttle catalysis [7] [8]. This approach obviates the need for stoichiometric reductant/oxidant mixtures, thereby greatly simplifying the generation of reactive cobalt-hydride intermediates [7] [8]. The shuttle hydrogen atom transfer platform demonstrates remarkable generality across multiple reaction manifolds and can be readily scaled to preparative levels [7] [8].

The mechanistic foundation of these transformations involves the initial formation of carbon-centered radicals through hydrogen atom abstraction, followed by radical rearrangement processes that establish the desired connectivity pattern [7] [8]. In the context of Spirasine IX synthesis, the hydrogen atom transfer-initiated radical rearrangement enables the strategic reorganization of molecular frameworks under mild conditions, providing access to structural motifs that would be challenging to construct through conventional ionic mechanisms [1] [9] [10].

Photoinduced skeletal rearrangements using radical-mediated processes have proven particularly valuable for the synthesis of complex terpenoid structures [9]. These transformations suggest that photoinduced radical rearrangements may be involved in biosynthetic pathways, providing biomimetic approaches to natural product construction [9]. The application of hydrogen atom transfer-initiated radical tactics in Spirasine IX synthesis exemplifies the power of radical chemistry in enabling complex molecular transformations that proceed with high efficiency and selectivity [1] [9] [7].

Cycloaddition-Based Skeletal Assembly

Azomethine Ylide 1,3-Dipolar Cycloadditions

Azomethine ylide 1,3-dipolar cycloadditions constitute a fundamental strategic element in the construction of Spirasine IX, enabling the rapid assembly of complex nitrogen-containing heterocyclic frameworks [11] [12] [13] [14]. This methodology provides direct access to the azabicyclo[3.2.1]octane core structure that forms an integral component of the hetisine alkaloid skeleton, establishing the entire nitrogen heterocyclic array within the target molecule through a single, highly efficient transformation [14].

The application of azomethine ylide cycloaddition methodology demonstrates exceptional utility in accessing substitution patterns characteristic of complex alkaloid structures [13]. Internal azomethine ylide cycloaddition reactions proceed through the formation of highly reactive 1,3-dipolar intermediates that undergo facile [2+3] cycloaddition with appropriately positioned dipolarophiles [13]. These transformations typically achieve high endo stereoselectivity under both thermal and Lewis-acidic conditions, with microwave irradiation at 110°C proving particularly effective for driving the cycloaddition to completion within 2 hours [15].

The strategic implementation of azomethine ylide 1,3-dipolar cycloadditions in alkaloid synthesis employs conjugate addition-dipolar cycloaddition sequences that enable the construction of diverse azapolycyclic scaffolds [12]. The methodology utilizes 2,3-bis(phenylsulfonyl)-1,3-butadiene as a versatile dienophile component, with the resulting cycloadducts being subjected to reductive cleavage to provide azapolycyclic frameworks bearing strategically placed functionality for further elaboration [12].

Research has established that non-stabilized azomethine ylides derived from sarcosine and paraformaldehyde undergo efficient 1,3-dipolar cycloaddition reactions with various aromatic aldehydes to form corresponding 5-aryl-3-methyloxazolidines [11]. These transformations demonstrate broad substrate scope and proceed under mild reaction conditions, typically achieving yields of 60-70% with high endo selectivity [11]. The resulting cycloadducts can be subjected to reductive ring-opening protocols to afford 1-aryl-2-dimethylaminoethanols, providing versatile synthetic intermediates for alkaloid construction [11].

The mechanistic foundation of azomethine ylide cycloadditions involves the initial formation of reactive 1,3-dipolar species through N-alkylation of substituted heterocycles or through deprotonation-condensation sequences [14]. The subsequent cycloaddition process proceeds through concerted [3+2] mechanisms that establish multiple stereocenters simultaneously, providing rapid access to complex polycyclic structures with predictable stereochemical outcomes [11] [13] [14].

Dienamine-Diels–Alder Cascade Reactions

Dienamine-Diels–Alder cascade reactions represent a sophisticated synthetic strategy for the construction of complex polycyclic frameworks in Spirasine IX synthesis, combining the efficiency of organocatalytic diene activation with the reliability of pericyclic cycloaddition processes [14] [16] [17]. This methodology enables the sequential formation of multiple carbon-carbon bonds through carefully orchestrated reaction sequences that proceed under controlled thermal conditions [14] [17].

The implementation of dienamine-Diels–Alder cascades in hetisine alkaloid synthesis employs pyrrolidine-induced dienamine isomerization followed by intramolecular Diels–Alder cycloaddition [14]. This strategic approach enables the conversion of appropriately functionalized precursors into complex tetracyclic structures through a unified reaction sequence [14]. The methodology demonstrates exceptional efficiency in constructing the characteristic bicyclo[2.2.2]octane substructure that forms a key structural element within the hetisine framework [14].

Intramolecular Diels–Alder reactions of cycloalkenone dienophiles with pendant diene systems occur with high endo stereoselectivity under both thermal and Lewis-acidic conditions [17]. These transformations benefit from incorporation of boron trifluoride or α-halogenation, which significantly increases the rate of cycloaddition [17]. The stereoselectivity of these reactions is governed by steric repulsion and tether conformation effects, enabling predictable control over the resulting stereochemical outcomes [17].

Research has established that double diene-containing linear precursors can undergo Diels–Alder reactions to afford mixtures of regioisomeric cycloadducts that map onto alternative carbocyclic frameworks [16]. Computational investigations reveal that these Diels–Alder reactions proceed via transition state structures of similar energy that have a high degree of bispericyclic character [16]. The observed regioselectivity patterns result from competing orbital interaction and distortion energies, providing valuable insights into the mechanistic foundation of these transformations [16].

The strategic application of dienamine-Diels–Alder cascade reactions in Spirasine IX construction capitalizes on the ability to rapidly generate molecular complexity through concerted bond-forming processes [14] [17]. These transformations typically proceed under thermal activation conditions, achieving yields of 65-75% with excellent facial selectivity [14] [17]. The methodology provides access to highly functionalized polycyclic intermediates that serve as versatile platforms for subsequent late-stage functionalization strategies [14] [17].

Late-Stage Functionalization Techniques

Intramolecular Hydride Shift Manipulations

Intramolecular hydride shift manipulations constitute a critical strategic element in the late-stage construction of Spirasine IX, enabling the stereoselective installation of functional groups and the differentiation of structurally related C20-diterpenoid alkaloids [1] [18] [19]. This methodology harnesses the intrinsic reactivity of electron-deficient intermediates to promote controlled hydride migration processes that proceed with complete stereocontrol [18] [19].

The application of [2]-hydride shift processes in alkaloid synthesis operates through redox-neutral carbon(sp3)-hydrogen activation mechanisms that provide new solutions to synthetic challenges [18]. The phenomenon of tertiary amino effect-mediated hydride shifts was first observed in 1895 and has since evolved into a powerful methodology for selective activation and direct functionalization of unreactive carbon(sp3)-hydrogen bonds [18]. The most common migration mode involves intramolecular [2]-hydride shift processes that require both hydride donors and hydride acceptors within the molecular framework [18].

Cascade [2]-hydride shift/intramolecular carbon(sp3)-hydrogen functionalization sequences demonstrate remarkable utility in constructing complex spirocyclic architectures [18]. These transformations typically proceed through the formation of iminium intermediates that serve as hydride acceptors, promoting subsequent cyclization processes that establish multiple stereocenters simultaneously [18]. The methodology achieves yields of 80-90% with complete stereocontrol, demonstrating exceptional reliability for late-stage structural modifications [18].

Research has established that hydride shift rearrangements constitute fundamental processes for carbocation stabilization in complex molecular frameworks [19]. The driving force for hydrogen atom migration involves the formation of more stable intermediate carbocations, with tertiary carbocations exhibiting greater stability than secondary analogs [19]. In the context of Spirasine IX synthesis, intramolecular hydride shifts enable the strategic manipulation of oxidation states at specific positions within the hetisine framework [1] [18].

The implementation of directed hydride shift processes in C20-diterpenoid alkaloid synthesis employs acid catalysis under controlled temperature conditions to achieve stereoselective rearrangement [1]. These transformations capitalize on the thermodynamic bias toward more stable carbocationic intermediates, enabling predictable control over the migration process [18] [19]. The 1,4-hydride shift manipulation in Spirasine IX construction demonstrates remarkable facial selectivity, directing the formation of the desired stereochemical configuration through controlled protonation of the amine functionality [1].

Redox-Mediated C20 Position Modifications

Redox-mediated C20 position modifications represent sophisticated late-stage functionalization strategies that enable the selective oxidation and structural diversification of Spirasine IX at critical positions within the hetisine framework [1] [6] [21]. These methodologies capitalize on the unique reactivity patterns of C20-diterpenoid alkaloids to achieve site-selective transformations under mild reaction conditions [1] [21].

The strategic application of late-stage redox manipulations in Spirasine IX synthesis employs Riley oxidation conditions using selenium dioxide to achieve selective oxidation at the C20 position [1]. This transformation proceeds with exceptional positional selectivity, achieving yields of 55-65% while maintaining compatibility with the complex polycyclic framework [1]. The methodology demonstrates remarkable functional group tolerance, enabling selective modification without compromising other reactive sites within the molecule [1].

Electrochemical late-stage functionalization has emerged as a powerful platform for the selective modification of complex alkaloid structures [21]. This approach enables the direct functionalization of unactivated carbon(sp3)-hydrogen bonds through the use of redox mediators or transition-metal catalysts [21]. The methodology operates at controlled potentials that enable selective oxidation of specific positions while avoiding over-oxidation or degradation of sensitive functional groups [21].

Research has established that late-stage carbon-hydrogen functionalization of complex alkaloids requires careful consideration of chemoselectivity challenges due to the presence of basic amine functionality and diverse reactive sites [6]. Successful applications utilize dirhodium(II)-catalyzed intermolecular carbon-hydrogen insertion strategies that demonstrate remarkable chemoselectivity and predictable regioselectivity [6]. These transformations enable the installation of synthetic handles on complex alkaloid frameworks, facilitating subsequent derivatization processes [6].

The implementation of redox-mediated modifications at the C20 position in Spirasine IX construction employs oxidative carbon-hydrogen functionalization protocols that proceed under mild conditions [1] [21]. These transformations typically utilize quinuclidine-based redox mediator systems or 2,2,6,6-tetramethyl-1-piperidinyloxy free radical (TEMPO) derivatives to achieve controlled oxidation processes [21]. The methodology demonstrates broad substrate scope and can be readily scaled to preparative levels, making it particularly attractive for synthetic applications [21].

Position-selective oxidation strategies in C20-diterpenoid alkaloid synthesis capitalize on the electronic and steric bias of the hetisine framework to direct site-selective functionalization [1] [6]. The Barton deoxygenation sequence and related radical-based methodologies provide complementary approaches for C20 position modifications, enabling access to diverse structural variants through controlled functional group manipulations [1]. These late-stage transformations proceed with excellent site selectivity, achieving clean conversions that facilitate the preparation of structurally diverse alkaloid analogs [1] [6] [21].

| Property | Value |

|---|---|

| Molecular Formula | C20H25NO |

| Molecular Weight (g/mol) | 295.42 |

| CAS Registry Number | 102386-47-0 |

| IUPAC Name | (5R,9S,11R,16S,17R,18R)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-19-one |

| Melting Point (°C) | 210-212 |

| Optical Rotation [α]D | -9.0° (c 1.1, CHCl3) |

| Structural Classification | C20-diterpenoid alkaloid, hetisine subclass |

| Crystal System | Heptacyclic framework |

| UV Absorption λmax (nm) | 310 (β,γ-unsaturated ketone) |

| Stereochemical Configuration | Multiple stereocenters with defined absolute configuration |

| Methodology | Application | Key Features |

|---|---|---|

| Carbon-Hydrogen Bond Functionalization | Strategic bond formation for complex scaffold assembly | Enantioselective bond formation, high regioselectivity |

| Hydrogen Atom Transfer-Initiated Radical Rearrangement | Hetisine-type scaffold formation from hexacyclic precursor | Radical-mediated skeletal rearrangement under mild conditions |

| Azomethine Ylide 1,3-Dipolar Cycloaddition | Construction of nitrogen heterocycles and bridged systems | High stereoselectivity, efficient ring formation |

| Dienamine-Diels–Alder Cascade | Sequential diene isomerization and cycloaddition reactions | Pyrrolidine-induced isomerization, thermal activation |

| Intramolecular Hydride Shift | Stereoselective rearrangement for C20 alkaloid differentiation | Stereocontrolled migration, thermodynamic control |

| Redox-Mediated C20 Modifications | Position-specific oxidation and functionalization | Site-selective oxidation, functional group tolerance |

| Transformation | Reaction Conditions | Yield (%) | Selectivity |

|---|---|---|---|

| Carbon-Hydrogen Functionalization (Directed) | Rhodium(II) catalyst, dirhodium tetraacetate, dichloromethane, room temperature | 75-85 | High regioselectivity |

| Hydrogen Atom Transfer Radical Rearrangement | Hydrogen atom transfer initiator, 2,4,6-trisopropylbenzenethiol, photolysis | 70-80 | Stereoselective rearrangement |

| Azomethine Ylide Cycloaddition | Thermal activation, 110°C, microwave irradiation, 2 hours | 60-70 | High endo selectivity |

| Diels-Alder Cycloaddition | Lewis acid catalysis, thermal conditions, toluene | 65-75 | Facial selectivity |

| Intramolecular Hydride Shift | Acid catalysis, controlled temperature, stereoselective conditions | 80-90 | Complete stereocontrol |

| Oxidative C20 Functionalization | Riley oxidation conditions, selenium dioxide, selective oxidation | 55-65 | Position selective |

The comprehensive synthetic methodologies outlined for Spirasine IX construction demonstrate the remarkable advancement in modern organic synthesis, particularly in the realm of complex natural product total synthesis. The strategic integration of carbon-hydrogen bond functionalization, radical rearrangement processes, cycloaddition-based skeletal assembly, and late-stage functionalization techniques provides unprecedented access to this structurally complex C20-diterpenoid alkaloid [1] [2] [3] [4].

XLogP3

Dates

Explore Compound Types